Syringol Gentiobioside

描述

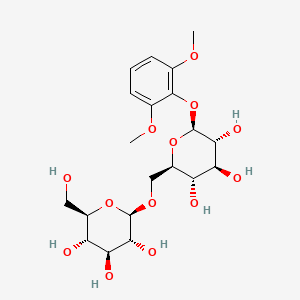

Structure

3D Structure

属性

分子式 |

C20H30O13 |

|---|---|

分子量 |

478.4 g/mol |

IUPAC 名称 |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C20H30O13/c1-28-8-4-3-5-9(29-2)18(8)33-20-17(27)15(25)13(23)11(32-20)7-30-19-16(26)14(24)12(22)10(6-21)31-19/h3-5,10-17,19-27H,6-7H2,1-2H3/t10-,11-,12-,13-,14+,15+,16-,17-,19-,20+/m1/s1 |

InChI 键 |

JVCBNQLBNDCRLA-YXGWTYEDSA-N |

手性 SMILES |

COC1=C(C(=CC=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |

规范 SMILES |

COC1=C(C(=CC=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

Syringol Gentiobioside: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringol gentiobioside is a phenolic diglycoside that has garnered significant attention, particularly in the fields of food chemistry and agricultural science. It is recognized as a key biomarker for smoke exposure in grapes, which can lead to undesirable "smoke taint" in wine.[1][2] This document provides a detailed examination of the chemical structure, properties, and relevant experimental methodologies associated with this compound.

Chemical Structure and Properties

This compound is chemically known as 2,6-Dimethoxyphenyl-6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside.[3] The structure consists of a syringol aglycone (2,6-dimethoxyphenol) linked to a gentiobiose disaccharide. Gentiobiose is a disaccharide composed of two D-glucose units linked via a β(1→6) glycosidic bond. The syringol moiety is attached to the gentiobiose at the anomeric carbon of one of the glucose units.

Key Identifiers:

-

IUPAC Name: (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[3][4]

-

SMILES: COC1=C(C(=CC=C1)OC)O[C@H]2--INVALID-LINK--CO[C@H]3--INVALID-LINK--CO)O)O)O)O)O">C@@HO[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 478.44 g/mol | [3][4] |

| Exact Mass | 478.16864101 Da | [3] |

| Purity | >95% | [4][5][6] |

| Appearance | White to Off-White Solid | [6] |

| Solubility | Slightly soluble in Methanol and Water | [6] |

| Storage Temperature | 2-8°C | [5] |

| XLogP3 | -3.2 | [3] |

Biological Significance and Pathways

This compound is a prominent example of a glycosylated volatile phenol. In plants, particularly grapevines, exposure to environmental stressors like wildfire smoke can lead to the uptake of volatile phenols, such as syringol.[1] Inside the grape, these phenols are detoxified and stored in a non-volatile form through glycosylation, a process mediated by UDP-glucosyltransferases (UGTs).[1] This results in the formation of phenolic diglycosides like this compound.[1] During fermentation or even in-mouth during consumption, these glycosides can be hydrolyzed, releasing the volatile phenols and contributing to the characteristic "smoky" aroma and flavor of the resulting wine.[2]

Formation and Hydrolysis of this compound in Grapes.

Experimental Protocols

Synthesis of Syringol (Precursor)

While the direct synthesis of this compound is complex, the synthesis of its aglycone, syringol, is a foundational step. A high-yield method for synthesizing syringol from pyrogallol (B1678534) utilizes a microreactor system.[7]

Materials and Equipment:

-

Pyrogallic acid

-

Dimethyl carbonate

-

Tetrabutylammonium (B224687) bromide

-

Methanol

-

High-pressure pump

-

Microreactor with heating system

-

Back-pressure regulator

-

Distillation apparatus

Procedure:

-

Feedstock Preparation: Dissolve 12.6 g of pyrogallic acid, 18.9 g of dimethyl carbonate, and 0.16 g of tetrabutylammonium bromide in 150 ml of methanol.[7]

-

Reaction Setup: Pump the prepared solution into the microreactor at a flow rate of 2 mL/min using a high-pressure pump.[7]

-

Reaction Conditions: Maintain the reaction pressure at 5 MPa and heat the microreactor. The residence time in the microreactor is 30 minutes.[7]

-

Product Collection and Purification: The product stream from the microreactor is collected and purified by distillation to isolate the syringol.

Workflow for the Microreactor Synthesis of Syringol.

Analysis of this compound in Grape Samples

The quantification of this compound in grapes is crucial for assessing smoke exposure. This typically involves sample homogenization followed by enzymatic hydrolysis and analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials and Equipment:

-

Grape berries

-

Water

-

High-speed blender

-

Purified glycosidase enzymes

-

Acetic acid buffer (pH 3.5)

-

Centrifuge

-

LC-MS system

Procedure:

-

Sample Preparation:

-

Enzymatic Hydrolysis:

-

Reaction Quenching and Protein Precipitation:

-

Cool the reaction mixture on ice.

-

Add 50% volume of acetonitrile to quench the reaction and precipitate proteins.[8]

-

Centrifuge the mixture to pellet the precipitated proteins.

-

-

LC-MS Analysis:

-

Analyze the supernatant containing the hydrolyzed phenols by LC-MS to quantify the amount of syringol released, which corresponds to the initial concentration of this compound.[8]

-

Conclusion

This compound is a molecule of significant interest due to its role as a marker for smoke taint in viticulture and winemaking. Understanding its chemical structure, properties, and the pathways of its formation and degradation is essential for developing strategies to mitigate its negative impacts. The experimental protocols outlined provide a basis for the synthesis of its precursor and its quantification in relevant matrices, enabling further research in this area.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. awri.com.au [awri.com.au]

- 3. This compound | C20H30O13 | CID 57509418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Online CAS Number 1416253-72-9 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. This compound | 1416253-72-9 [sigmaaldrich.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

Syringol Gentiobioside: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringol gentiobioside is a phenolic diglycoside that has garnered significant attention in the field of viticulture and enology as a key chemical marker for "smoke taint" in grapes and wine. This phenomenon occurs when grapevines are exposed to smoke from wildfires, leading to the accumulation of volatile phenols and their subsequent glycosylation within the grape berries. Beyond its role in wine chemistry, the study of this compound offers valuable insights into plant detoxification mechanisms and the enzymatic processes involved in glycoside biosynthesis. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its study.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is in grapevine (Vitis vinifera) berries and leaves that have been exposed to smoke. The syringol aglycone is a pyrolysis product of lignin (B12514952) from burning wood. This volatile phenol (B47542) is absorbed by the grape and subsequently detoxified by the plant through glycosylation.

A variety of grape cultivars have been shown to accumulate this compound upon smoke exposure. The concentration of this compound can vary significantly depending on the grape variety, the duration and intensity of smoke exposure, and the developmental stage of the grapes.

Table 1: Quantitative Data on this compound in Smoke-Exposed Grapes and Wine

| Grape Cultivar | Sample Type | Condition | This compound Concentration (µg/L or µg/kg) | Reference(s) |

| Cabernet Sauvignon | Wine | Smoke-affected | 123 (mean) | [1] |

| Pinot Noir | Wine | Smoke-affected | Variable, can be significantly elevated | [2] |

| Shiraz | Grapes | Smoke-affected | Can be the most abundant glycoside | [2] |

| Chardonnay | Grapes | Smoke-affected | Detected | [2] |

| Merlot | Grapes | Smoke-exposed | Upregulation of UGTs observed | [3] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the shikimate pathway and proceeds through the phenylpropanoid pathway to generate the syringol aglycone. The final steps involve a two-step glycosylation of syringol by specific UDP-glycosyltransferases (UGTs).

Biosynthesis of the Syringol Aglycone

The carbon skeleton of syringol is derived from the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway . L-phenylalanine then enters the phenylpropanoid pathway , where a series of enzymatic reactions, including deamination, hydroxylation, and methylation, lead to the formation of sinapyl alcohol, a direct precursor to syringol. While the precise enzymatic steps for the conversion of sinapyl alcohol to syringol in grapevines are not fully elucidated, it is understood to be a product of the monolignol biosynthetic pathway.

Glycosylation of Syringol

Once syringol is present in the grape berry, it undergoes a two-step glycosylation to form this compound. This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer glucose moieties from UDP-glucose to the syringol molecule. Recent transcriptomic studies of smoke-exposed Vitis vinifera berries have identified a set of 12 smoke-inducible UGTs (VviSIUGTs) whose expression is significantly upregulated and correlates with the accumulation of volatile phenol glycosides.[4][5][6][7] These VviSIUGTs are strong candidates for the enzymes responsible for the biosynthesis of this compound.

The formation of the gentiobioside linkage (β-1,6) involves two sequential glucosylation steps:

-

Step 1: Formation of Syringol-β-D-glucoside: A UGT transfers a glucose molecule to the hydroxyl group of syringol.

-

Step 2: Formation of this compound: A second UGT transfers another glucose molecule to the 6-hydroxyl group of the first glucose, forming the gentiobioside.

Experimental Protocols

Isolation and Purification of this compound from Smoke-Affected Grapes

This protocol outlines a general strategy for the preparative isolation of this compound. Optimization may be required based on the specific grape matrix.

3.1.1. Extraction

-

Homogenization: Freeze smoke-affected grape berries in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Solvent Extraction: Suspend the powdered grape tissue in 80% aqueous methanol (B129727) (1:5 w/v) and stir at room temperature for 24 hours in the dark.

-

Filtration and Concentration: Filter the extract through cheesecloth and then a 0.45 µm filter. Concentrate the filtrate under reduced pressure at 40°C to remove the methanol.

-

Liquid-Liquid Partitioning: Partition the aqueous extract with an equal volume of n-hexane to remove non-polar compounds. Discard the hexane (B92381) phase. Repeat three times.

3.1.2. Purification

-

Solid-Phase Extraction (SPE): Load the aqueous extract onto a C18 SPE cartridge preconditioned with methanol and water. Wash the cartridge with water to remove sugars and other polar compounds. Elute the phenolic glycosides with methanol.

-

Column Chromatography: Concentrate the methanolic eluate and apply it to a Sephadex LH-20 column equilibrated with methanol. Elute with a stepwise gradient of methanol in water. Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC for the presence of this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing this compound and further purify using a preparative reverse-phase HPLC system with a C18 column. Use a gradient of acetonitrile (B52724) in water as the mobile phase.

3.1.3. Structure Elucidation

Confirm the identity and purity of the isolated this compound using:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For complete structural elucidation.

Heterologous Expression and Characterization of Candidate VviSIUGTs

This protocol describes the general workflow for expressing a candidate Vitis vinifera smoke-inducible UGT in a heterologous host and assaying its activity.[8][9][10]

3.2.1. Gene Cloning and Expression Vector Construction

-

RNA Extraction and cDNA Synthesis: Extract total RNA from smoke-exposed grape berry tissue and synthesize cDNA.

-

PCR Amplification: Amplify the coding sequence of the candidate VviSIUGT gene using gene-specific primers.

-

Vector Ligation: Clone the amplified gene into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast) containing an affinity tag (e.g., His-tag) for purification.

3.2.2. Heterologous Expression

-

Transformation: Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Culture and Induction: Grow the transformed cells to an optimal density and induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).

3.2.3. Protein Purification

-

Cell Lysis: Harvest the cells and lyse them by sonication or enzymatic digestion.

-

Affinity Chromatography: Purify the recombinant protein from the cell lysate using a Ni-NTA affinity column.

-

Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

3.2.4. Enzymatic Assay

-

Reaction Mixture: Set up a reaction mixture containing the purified enzyme, syringol as the acceptor substrate, UDP-glucose as the sugar donor, and a suitable buffer (e.g., Tris-HCl, pH 7.5).[11][12][13]

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Analysis: Stop the reaction by adding a quenching agent (e.g., acetonitrile). Analyze the reaction products by HPLC or LC-MS/MS to detect the formation of syringol-β-D-glucoside and this compound.

Conclusion

This compound, primarily found in smoke-exposed grapes, serves as a critical marker for smoke taint in wine. Its biosynthesis involves the well-established shikimate and phenylpropanoid pathways for the formation of the syringol aglycone, followed by a two-step glycosylation catalyzed by UDP-glycosyltransferases. Recent advances in transcriptomics have identified promising candidate genes in Vitis vinifera responsible for this glycosylation. The experimental protocols outlined in this guide provide a framework for researchers to isolate and study this compound and to further characterize the enzymes involved in its biosynthesis. A deeper understanding of these processes holds potential for developing strategies to mitigate smoke taint in viticulture and for broader applications in plant biochemistry and drug development.

References

- 1. Exploring Variation in Grape and Wine Volatile Phenol Glycoconjugates to Improve Evaluation of Smoke Taint Risk | American Journal of Enology and Viticulture [ajevonline.org]

- 2. ives-openscience.eu [ives-openscience.eu]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Integrative genome and transcriptome analysis identifies smoke-responsive glycosyltransferases in grapevine berries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Expression of Codon-Optimized Plant Glycosyltransferase UGT72B14 in Escherichia coli Enhances Salidroside Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterologous Expression of Arabidopsis UDP-Glucosyltransferases in Saccharomyces cerevisiae for Production of Zearalenone-4-O-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Syringol Gentiobioside as a smoke taint marker.

An In-depth Technical Guide for Researchers and Drug Development Professionals

The increasing frequency and intensity of wildfires globally present a significant challenge to the wine industry. "Smoke taint," a detrimental condition imparting undesirable smoky, ashy, and medicinal aromas and flavors to wine, is a direct consequence of grapevine exposure to wildfire smoke. Central to the diagnosis and understanding of this phenomenon is the identification of reliable chemical markers. Among these, syringol gentiobioside has emerged as a particularly sensitive and crucial indicator of smoke exposure in grapes and wine. This technical guide provides a comprehensive overview of the discovery, history, and analytical methodologies related to this compound as a smoke taint marker.

Discovery and History

The understanding of smoke taint has evolved from a general association of smoky flavors with fire events to a detailed molecular-level comprehension of the chemical compounds involved. Initially, research focused on the free volatile phenols present in smoke, such as guaiacol (B22219) and 4-methylguaiacol, as the primary culprits. However, it was observed that the intensity of smoke taint could increase during fermentation and aging, suggesting the presence of non-volatile precursors in the grapes that release volatile phenols over time.

This led to the discovery of glycosidically bound volatile phenols. When grapevines are exposed to smoke, volatile phenols are absorbed by the grapes and subsequently glycosylated by the vine's enzymes as a detoxification mechanism.[1][2][3] These glycosides are odorless and tasteless precursors that can hydrolyze, releasing the aromatic volatile phenols during winemaking and storage.

Among the various phenolic glycosides identified, this compound has proven to be a highly reliable and sensitive marker for smoke exposure.[4][5] Research by institutions like the Australian Wine Research Institute (AWRI) has been pivotal in establishing a panel of smoke taint markers, with this compound being a key component.[6] Its concentration is typically very low in grapes not exposed to smoke, making its presence at elevated levels a strong indicator of smoke contamination.[4]

Biochemical Pathway of this compound Formation

The formation of this compound in grapes is a defensive metabolic response to the presence of syringol, a volatile phenol (B47542) released from the combustion of lignin (B12514952) in wood. The biochemical process can be summarized in the following steps:

-

Uptake of Syringol: Grapes absorb volatile phenols, including syringol, from the ambient smoke.

-

Glycosylation: Once inside the grape berry, syringol undergoes enzymatic glycosylation. This process involves the attachment of sugar moieties to the syringol molecule, rendering it non-volatile and less toxic to the plant. The primary glycoside formed is a disaccharide, gentiobiose (a glucose-glucose disaccharide), resulting in the formation of this compound.

The following diagram illustrates the simplified biochemical pathway:

Quantitative Data on this compound

The concentration of this compound in grapes and wine is a key metric for assessing the level of smoke taint. The following tables summarize quantitative data from various studies.

Table 1: Concentration of this compound and Other Smoke Taint Markers in Grapes (µg/kg)

| Compound | Non-Smoked Grapes | Smoke-Exposed Grapes | Reference |

| This compound | Not Detected - Low µg/kg | Up to 180 µg/kg | [5] |

| 4-Methylthis compound | Not Detected | Variable | |

| Guaiacol Rutinoside | Low µg/kg | Elevated | |

| Cresol Rutinoside | Low µg/kg | Elevated | |

| Phenol Rutinoside | Low µg/kg | Elevated |

Table 2: Concentration of this compound in Smoke-Affected Wines (µg/L)

| Wine Type | Mean Concentration | Maximum Concentration | Reference |

| Various Red and White Wines | 123 µg/L | >90 µg/L |

Experimental Protocols

The accurate quantification of this compound is critical for research and for providing guidance to grape growers and winemakers. The standard method for analysis is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation (Grapes)

-

Homogenization: A representative sample of grape berries is homogenized to a slurry.

-

Extraction: An aliquot of the homogenate is extracted with a suitable solvent, typically a methanol/water mixture.

-

Internal Standard: A deuterated internal standard, such as d3-syringol gentiobioside, is added to the sample to ensure accurate quantification.[6]

-

Solid Phase Extraction (SPE): The extract is cleaned up using a solid-phase extraction cartridge to remove interfering compounds.

HPLC-MS/MS Analysis

-

Chromatographic Separation: The cleaned-up extract is injected into an HPLC system equipped with a C18 column. A gradient elution with solvents such as water with formic acid (A) and acetonitrile (B52724) with formic acid (B) is used to separate the analytes.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for selective and sensitive detection.

The following diagram illustrates the general experimental workflow for the analysis of this compound:

Conclusion

This compound has been firmly established as a highly sensitive and reliable biomarker for smoke exposure in grapes. Its discovery and the development of robust analytical methods for its quantification have significantly advanced the ability of the wine industry to manage the risks associated with smoke taint. Continued research into the complex interplay of various smoke-derived compounds and their sensory impacts will further refine our understanding and mitigation strategies for this critical issue in viticulture.

References

A Technical Guide to the Biological Activity and Function of Syringol Gentiobioside in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringol gentiobioside, a naturally occurring phenolic glycoside, is a derivative of syringol, a key component of syringyl lignin (B12514952) in angiosperms. While extensively studied as a sensitive marker for smoke exposure in viticulture, its intrinsic biological activities and functions within the plant under normal physiological conditions are less understood. This technical guide synthesizes the current knowledge on this compound, covering its biosynthesis, its well-documented role as a biomarker for abiotic stress, and its postulated functions in plant defense, antioxidant systems, and development. This document provides detailed experimental protocols for its analysis and proposes future research directions to fully elucidate its role in plant biology.

Introduction

Phenolic compounds are a diverse group of secondary metabolites in plants, playing crucial roles in structural support, defense, and signaling. This compound belongs to the phenylpropanoid class of phenolic compounds. It is the gentiobioside (a disaccharide) of syringol (2,6-dimethoxyphenol). Syringol itself is a pyrolysis product of sinapyl alcohol, one of the primary monolignols that polymerize to form lignin, a major component of the plant cell wall.

The glycosylation of phenolic compounds like syringol is a critical regulatory mechanism. The addition of sugar moieties increases their water solubility, stability, and allows for their transport and storage within the plant cell, often in the vacuole. While the functions of the aglycone (syringol) precursor in lignin formation are well-established, the specific biological roles of this compound are an emerging area of research. Its prevalence as a marker for smoke exposure in grapes suggests a potential role in the plant's response to environmental stress.

This guide will delve into the knowns and postulates surrounding the biological activity of this compound, offering a resource for researchers investigating plant secondary metabolism and its applications.

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of phenolic compounds in plants. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, including sinapyl alcohol.

The key steps leading to the formation of the syringol precursor are:

-

Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL).

-

A series of hydroxylations and methylations convert cinnamic acid into ferulic acid .

-

Ferulic acid is hydroxylated by ferulate 5-hydroxylase (F5H) to 5-hydroxyferulic acid .

-

Caffeic acid O-methyltransferase (COMT) methylates 5-hydroxyferulic acid to produce sinapic acid .

-

A subsequent series of reductions leads to the formation of sinapyl alcohol .

Sinapyl alcohol is the direct precursor to the syringyl units in the lignin polymer. It is also the substrate for glycosylation to form syringol glycosides. While the precise enzymes responsible for the glycosylation of syringol to form this compound in all plant species are not fully characterized, UDP-glycosyltransferases (UGTs) are the primary enzymes responsible for attaching sugar moieties to phenolic compounds. It is hypothesized that a specific UGT first attaches a glucose molecule to syringol, which is then followed by the addition of a second glucose molecule to form the gentiobioside.

Figure 1: Simplified biosynthesis pathway of this compound from Phenylalanine.

Biological Activity and Function

While direct evidence of the endogenous functions of this compound is limited, its roles can be inferred from its chemical nature and the well-documented activities of related compounds.

Documented Role: Biomarker for Smoke Exposure

The most extensively documented role of this compound is as a stable and sensitive marker for the exposure of grapevines to smoke from wildfires.[1] Volatile phenols in smoke, including syringol, are absorbed by the grapes and are subsequently glycosylated by the plant's enzymes, leading to an accumulation of non-volatile phenolic glycosides, including this compound.[2][3] These glycosides can be later hydrolyzed during fermentation or in the mouth, releasing the volatile phenols and causing an undesirable "smoke taint" in the resulting wine.[1]

The concentration of this compound in grapes is a key indicator of the level of smoke exposure. The following tables summarize representative quantitative data from studies on smoke-affected grapes.

| Grape Variety | Condition | This compound (µg/kg) | Reference |

| Cabernet Sauvignon | Control (unsmoked) | Not Detected - 3.8 | [2] |

| Cabernet Sauvignon | Smoke-exposed | 482 - 1196 | [2] |

| Viognier | Control (unsmoked) | Not Detected | [2] |

| Viognier | Smoke-exposed | 1079 | [2] |

| Multiple Cultivars | Control (unsmoked) | Generally < 5 | [4] |

| Multiple Cultivars | Light Smoke Taint | 9 - 30 | [4] |

Table 1: Concentration of this compound in Control and Smoke-Exposed Grapes.

| Phenolic Glycoside | Correlation Coefficient (r) with this compound | Reference |

| 4-Methylthis compound | 0.895 | [5] |

| 4-Methylguaiacol rutinoside | 0.912 | [5] |

| Guaiacol rutinoside | ≥0.585 | [5] |

| Phenol rutinoside | ≥0.585 | [5] |

| Cresol rutinoside | ≥0.585 | [5] |

Table 2: Correlation of this compound with other smoke-derived phenolic glycosides in wine.

Postulated Endogenous Functions

Based on the broader understanding of phenylpropanoid glycosides, several endogenous functions for this compound can be postulated:

-

Precursor Storage for Lignification: this compound may serve as a water-soluble, stable storage form of syringyl units.[6] Upon demand for cell wall reinforcement, for example, during growth or in response to wounding or pathogen attack, the glycoside could be hydrolyzed by β-glucosidases to release the syringol precursor for incorporation into the lignin polymer.

-

Antioxidant Activity: Phenolic compounds are potent antioxidants. While glycosylation can sometimes reduce the antioxidant capacity compared to the aglycone, the stored glycosides represent a reservoir of antioxidant potential. In times of oxidative stress, the release of the syringol aglycone could contribute to the scavenging of reactive oxygen species (ROS).

-

Role in Plant Defense: The accumulation of phenolic glycosides is often associated with plant defense responses.[6] this compound could act as a phytoanticipin, a pre-formed defensive compound that is activated upon pathogen attack through the enzymatic release of the more toxic aglycone.

-

Signaling Molecule: It is plausible that this compound or its hydrolysis products could act as signaling molecules, although this is yet to be demonstrated.[7] Changes in its concentration or localization within the plant could trigger downstream defense or developmental pathways.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving this compound in response to biotic or abiotic stress.

Figure 2: Hypothetical stress-response signaling pathway involving this compound.

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissue

This protocol is adapted from methods used for the analysis of phenolic glycosides in grapes.[8][9]

Objective: To extract and quantify this compound from plant tissue (e.g., leaves, fruit).

Materials:

-

Plant tissue sample

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

80% Methanol (B129727) (HPLC grade)

-

Deionized water

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC or UHPLC system with a C18 column and a DAD or MS/MS detector

-

This compound analytical standard

Procedure:

-

Freeze a known weight of fresh plant tissue (e.g., 1-5 g) in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

-

Transfer the powder to a centrifuge tube and add 80% methanol at a ratio of 10:1 (v/w) (e.g., 10 mL for 1 g of tissue).

-

Vortex thoroughly for 1 minute.

-

Incubate at 4°C for 24 hours in the dark with occasional shaking.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Analyze the sample using HPLC-DAD or LC-MS/MS.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start with a low percentage of B, increasing to a high percentage over 20-30 minutes.

-

Detection: Monitor at wavelengths relevant for phenolic compounds (e.g., 280 nm) or use MS/MS with multiple reaction monitoring (MRM) for higher specificity and sensitivity.

-

-

Quantify the amount of this compound by comparing the peak area to a calibration curve prepared with the analytical standard.

Figure 3: Experimental workflow for the extraction and quantification of this compound.

Proposed Protocol for Functional Analysis using Gene Expression Studies

Objective: To investigate the role of this compound in plant stress response by analyzing the expression of key biosynthetic genes.

Procedure:

-

Plant Material and Treatment: Grow plants (e.g., Arabidopsis thaliana) under controlled conditions. Apply a specific stress (e.g., wounding, pathogen elicitor, drought). Collect tissue samples at different time points post-treatment (e.g., 0, 1, 3, 6, 12, 24 hours).

-

RNA Extraction: Extract total RNA from the collected samples using a suitable kit or protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design primers for genes of interest:

-

Phenylalanine ammonia-lyase (PAL)

-

Ferulate 5-hydroxylase (F5H)

-

Relevant UDP-glycosyltransferases (UGTs) (identified through bioinformatics or literature)

-

Relevant β-glucosidases

-

A reference gene (e.g., actin) for normalization.

-

-

Perform qRT-PCR to determine the relative expression levels of these genes in response to the stress treatment.

-

-

Data Analysis: Analyze the gene expression data to determine if the stress treatment leads to changes in the expression of genes involved in the synthesis or hydrolysis of this compound. Correlate these changes with measurements of the compound's concentration using the protocol in 5.1.

Future Research and Applications

The study of this compound's endogenous functions in plants is a promising area of research. Key future directions include:

-

Functional Genomics: The use of techniques like CRISPR/Cas9 to create plant mutants with knocked-out or overexpressed UGTs or β-glucosidases specific to this compound will be crucial to definitively determine its function.[10]

-

Enzyme Discovery and Characterization: Isolating and characterizing the specific plant enzymes that synthesize and hydrolyze this compound will provide valuable tools for its study and potential biotechnological applications.

-

Subcellular Localization: Determining the precise location of this compound within the cell (e.g., vacuole, apoplast) will offer insights into its role in storage, transport, and signaling.

-

Drug Development: As a derivative of syringol, which has known antioxidant and anti-inflammatory properties, this compound and its synthetic analogues could be explored for their pharmaceutical potential. The glycosylation may improve bioavailability or other pharmacokinetic properties.

Figure 4: Proposed workflow for the functional analysis of this compound using mutant analysis.

Conclusion

This compound is a phenylpropanoid glycoside with a well-established role as a biomarker for smoke exposure in grapes. While its endogenous functions in plants are not yet fully elucidated, it is likely involved in the storage of lignin precursors, antioxidant defense, and responses to biotic and abiotic stresses. Further research, particularly in the areas of functional genomics and enzymology, is needed to uncover the specific signaling and metabolic roles of this compound. A deeper understanding of this compound holds potential for applications in agriculture, through the development of stress-tolerant crops, and in medicine, by exploring its potential as a therapeutic agent.

References

- 1. awri.com.au [awri.com.au]

- 2. Glycosylation of Volatile Phenols in Grapes following Pre-Harvest (On-Vine) vs. Post-Harvest (Off-Vine) Exposure to Smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ives-openscience.eu [ives-openscience.eu]

- 6. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Editorial: Mutational breeding: from induced mutations to site-directed mutagenesis [frontiersin.org]

Syringol Gentiobioside: A Comprehensive Technical Guide on its Role as a Biomarker and Potential in Plant Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringol gentiobioside, a phenolic diglycoside, has garnered significant attention in the scientific community, primarily due to its role as a sensitive biomarker for smoke exposure in agricultural products, particularly grapes. While the broader class of phenolic compounds is integral to endogenous plant defense signaling and stress responses, the specific function of this compound in these intrinsic mechanisms is not yet well-defined. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its chemical properties, the biosynthesis of its precursors, and its well-documented role in the context of exogenous stress. Furthermore, this document explores the general principles of plant defense pathways involving phenolic compounds, offering a framework for potential future research into the endogenous roles of this compound. Detailed experimental protocols for its quantification and structured data presentations are included to support further investigation in this area.

Introduction to this compound

This compound is a glycoside composed of the aglycone syringol (2,6-dimethoxyphenol) and the disaccharide gentiobiose. Its chemical formula is C20H30O13, and it has a molecular weight of 478.4 g/mol .[1] Phenolic compounds, as a class, are well-established as key players in plant defense, acting as antioxidants, antimicrobial agents, and signaling molecules.[2][3] However, the majority of research on this compound has been in the context of viticulture, where its presence in grapes and wine is a reliable indicator of exposure to wildfire smoke, an abiotic stress with significant economic implications.[4][5][6] While its role as a biomarker for this external stress is clear, its potential endogenous functions in plant defense remain an area of active inquiry.

Chemical Properties and Biosynthesis of Precursors

Chemical Structure and Properties

This compound is characterized by a syringol moiety linked to a gentiobiose sugar via a glycosidic bond. The systematic name for this compound is (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol.[1] Key computed properties are summarized in Table 1.

Table 1: Computed Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 478.4 g/mol | PubChem[1] |

| Molecular Formula | C20H30O13 | PubChem[1] |

| XLogP3 | -3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 8 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 13 | PubChem[1] |

| Rotatable Bond Count | 9 | PubChem[1] |

Biosynthesis of Precursors

The biosynthesis of this compound involves two key components: the aglycone syringol and the sugar moiety.

-

Syringol Precursor Biosynthesis: The aglycone, syringol, is derived from sinapyl alcohol, which is synthesized through the phenylpropanoid pathway.[7] This pathway is fundamental for the production of various phenolic compounds in plants. The syringyl (S) lignin (B12514952), a major component of the secondary cell walls in angiosperms, is also derived from sinapyl alcohol.[7][8]

-

Glycosylation: The attachment of the sugar moiety, gentiobiose, to syringol is a glycosylation reaction. In plants, this process is typically catalyzed by UDP-dependent glycosyltransferases (UGTs). The general mechanism involves the activation of a sugar molecule by uridine (B1682114) triphosphate (UTP) to form a UDP-sugar, which then serves as the donor for the glycosylation of an acceptor molecule (in this case, syringol).

Role as a Biomarker of Exogenous Stress: Smoke Taint in Grapes

The most well-documented role of this compound is as a marker for smoke exposure in grapes, leading to a wine fault known as "smoke taint".[4][5][6] Volatile phenols, including syringol, are released during the combustion of lignin in wood and can be absorbed by grape berries.[9] Inside the grape, these volatile phenols are glycosylated to form non-volatile glycosides, such as this compound.[6] These glycosides can then be hydrolyzed back to their volatile forms during fermentation or in the mouth during wine consumption, releasing undesirable smoky and ashy aromas and flavors.[6]

Quantitative Data

The concentration of this compound in grapes and wine is a key indicator of the extent of smoke exposure.

Table 2: Concentration of this compound in Smoke-Exposed Grapes

| Grape Variety | Exposure Condition | This compound Concentration (µg/kg) | Reference |

| Pinot Noir | Pre-veraison smoke-exposed | ~120 | AWRI[5] |

| Chardonnay | Pre-veraison smoke-exposed | ~60 | AWRI[5] |

| Shiraz | Pre-veraison smoke-exposed | ~180 | AWRI[5] |

Table 3: Concentration of this compound and Related Compounds in Smoke-Affected Wine (µg/L)

| Compound | Wine Sample A | Wine Sample B | Reference |

| This compound | 85 | 62 | ResearchGate[10] |

| Guaiacol | Not detected | 2 | ResearchGate[10] |

| m-Cresol | Not detected | 1 | ResearchGate[10] |

| p-Cresol | Not detected | Not detected | ResearchGate[10] |

| Syringol | Not detected | 22 | ResearchGate[10] |

| 4-Methylsyringol | Not detected | 2 | ResearchGate[10] |

Experimental Protocols

Protocol 1: Determination of Volatile Phenol Glycoconjugates in Grape Juice/Homogenate

This method utilizes high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and stable isotope dilution analysis (SIDA).[11]

-

Sample Preparation: Grape juice or homogenate is prepared.

-

Internal Standard: An isotopically labeled internal standard, such as d3-syringol gentiobioside, is added to the sample.[11]

-

Extraction: The sample is subjected to solid-phase extraction (SPE) to isolate the glycosides.

-

Analysis: The extracted sample is analyzed by HPLC-MS/MS. An Agilent 1200 series HPLC system coupled to an AB SCIEX Triple Quad™ 4500 tandem mass spectrometer with a Turbo V™ ion source is a suitable instrument configuration.[11]

-

Quantification: The concentration of this compound is determined by comparing the signal of the analyte to that of the internal standard. The limit of quantitation for this method is typically around 1 µg/kg.[11]

Potential Role in Endogenous Plant Defense

While a direct role for endogenously produced this compound in plant defense has not been established, the functions of other phenolic compounds provide a basis for hypothesizing such a role. Phenolic compounds are central to plant defense signaling networks.[2][3]

General Plant Defense Signaling Pathways

Plants have evolved complex signaling pathways to respond to pathogen attacks. Two key signaling molecules in these pathways are salicylic (B10762653) acid (SA) and jasmonic acid (JA).[3]

-

Salicylic Acid (SA) Pathway: The SA pathway is generally activated in response to biotrophic and hemibiotrophic pathogens.[12] SA accumulation leads to the expression of pathogenesis-related (PR) genes and the establishment of systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance.

-

Jasmonic Acid (JA) and Ethylene (ET) Pathways: The JA and ET pathways are often activated in response to necrotrophic pathogens and herbivorous insects.[12] These pathways can also lead to the production of defense-related compounds.

There is often crosstalk between the SA and JA/ET pathways, which can be synergistic or antagonistic, allowing the plant to fine-tune its defense response.[3]

Given that syringol precursors are synthesized via the phenylpropanoid pathway, which is also responsible for the production of many defense-related phenolic compounds, it is plausible that syringol glycosides could play a role in plant defense, although this remains to be experimentally verified.

Future Research Directions

The current body of literature highlights a significant gap in our understanding of the endogenous role of this compound in plants. Future research should aim to:

-

Investigate Endogenous Production: Determine if plants synthesize this compound in response to biotic or abiotic stresses other than smoke.

-

Elucidate Biosynthetic Pathway: Identify the specific UGTs responsible for the glycosylation of syringol to form this compound.

-

Functional Analysis: Use genetic and molecular approaches to investigate the potential role of this compound in plant-pathogen interactions and stress tolerance. This could involve overexpressing or knocking out genes involved in its biosynthesis and observing the phenotypic effects.

-

Signaling Role: Explore whether this compound or its aglycone can act as a signaling molecule to induce defense responses.

Conclusion

This compound is a molecule of significant interest, primarily due to its established role as a reliable biomarker for smoke exposure in grapes. Its chemical properties and the biosynthesis of its precursors are relatively well understood. However, its potential endogenous role in plant defense mechanisms remains largely unexplored. While the broader class of phenolic glycosides is known to be involved in plant defense, direct evidence for the involvement of this compound is currently lacking. The experimental protocols and data presented in this guide provide a solid foundation for researchers in viticulture and analytical chemistry. Furthermore, the discussion of general plant defense pathways offers a conceptual framework for future investigations into the potential, yet unconfirmed, role of this compound in the intricate world of plant-pathogen interactions and stress responses. Further research is crucial to fully elucidate the biological functions of this intriguing molecule.

References

- 1. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biology-journal.org [biology-journal.org]

- 3. Role of phenols in plant defence | PPTX [slideshare.net]

- 4. Phenolic glycosides of the Salicaceae and their role as anti-herbivore defenses. | Semantic Scholar [semanticscholar.org]

- 5. Enabling microbial syringol conversion through structure-guided protein engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycosidically-Bound Volatile Phenols Linked to Smoke Taint: Stability during Fermentation with Different Yeasts and in Finished Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde :: BioResources [bioresources.cnr.ncsu.edu]

- 9. Syringol - Wikipedia [en.wikipedia.org]

- 10. Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications [univook.com]

- 11. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Polyphenols in Abiotic Stress Tolerance and Their Antioxidant Properties to Scavenge Reactive Oxygen Species and Free Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Wildfire Smoke on Syringol Gentiobioside Levels: A Technical Guide for Researchers

An in-depth exploration of the formation, detection, and potential biological implications of Syringol Gentiobioside, a key phenolic diglycoside found in biomass smoke.

Executive Summary

Wildfires are a significant source of atmospheric pollutants, including a complex mixture of particulate matter and volatile organic compounds. Among these are phenolic compounds derived from the thermal degradation of lignin (B12514952), a major component of wood. Syringol (2,6-dimethoxyphenol) is a prominent methoxyphenol released from the combustion of hardwood. In the environment and biological systems, syringol can be glycosylated to form more stable and water-soluble compounds, with this compound being a notable example. This technical guide provides a comprehensive overview of the current understanding of the relationship between wildfire smoke and this compound levels, tailored for researchers, scientists, and drug development professionals. It covers the formation of this compound, analytical methodologies for its quantification, its presence in environmental and biological matrices, and its potential toxicological and pharmacological significance. While much of the existing research is concentrated in the field of viticulture due to the compound's role in "smoke taint" of wine grapes, this guide extrapolates and synthesizes the available data to provide a broader perspective relevant to atmospheric science, toxicology, and pharmacology.

Formation and Presence in Wildfire Smoke

During the combustion of biomass, lignin undergoes pyrolysis, breaking down into smaller, volatile phenolic compounds. Syringol is a characteristic product of the pyrolysis of syringyl lignin, which is abundant in angiosperm (hardwood) trees.[1] Once released into the atmosphere, these volatile phenols can be adsorbed onto particulate matter and undergo further chemical transformations.

While direct quantification of this compound in atmospheric aerosols from wildfires is a developing area of research, its presence is inferred from its detection in biological systems exposed to smoke. For instance, grapevines exposed to wildfire smoke readily absorb volatile phenols like syringol through their leaves and berries.[2] Inside the plant tissues, these phenols are detoxified and stored through glycosylation, leading to the formation of various phenolic glycosides, with this compound being a prominent and sensitive marker of smoke exposure.[3][4] This biological transformation suggests that organisms exposed to wildfire smoke may internally produce these glycosides.

The concentration of this compound in smoke-exposed grapes can vary significantly depending on factors such as the intensity and duration of smoke exposure, the type of biomass burned, and the grape variety.

Quantitative Data

The majority of quantitative data for this compound comes from studies on smoke-affected grapes and wine. These values, while not direct measurements of atmospheric concentrations, provide a strong indication of the potential for exposure and uptake in biological systems.

| Sample Type | Matrix | Concentration Range (µg/L or µg/kg) | Reference |

| Grapes | Unsmoked (Control) | Not Detected - Low µg/kg | [5] |

| Grapes | Smoke-Exposed | Elevated, can reach >100 µg/kg | [3] |

| Wine | Minimally Affected | <10 - 90 µg/L | [6] |

| Wine | Smoke-Affected | >20 µg/L, with mean values around 123 µg/L in some studies | [6] |

| Red Juice | Smoke-Affected | 85 µg/L (decreased to 62 µg/L after processing) | [7] |

Note: The concentrations can vary widely based on the specifics of the smoke event and the analytical methods used.

Experimental Protocols

Sample Collection and Preparation

4.1.1 Atmospheric Aerosol Samples: Specific protocols for the collection of this compound from air are not yet standardized. However, a general approach for phenolic compounds in air can be adapted:

-

Collection: High-volume air samplers equipped with quartz fiber filters can be used to collect particulate matter from the air in a smoke-impacted area.

-

Extraction: The filters can be extracted with a solvent mixture, such as methanol (B129727) or a methanol/water solution, to dissolve the phenolic glycosides.[8] Sonication or accelerated solvent extraction can be employed to improve extraction efficiency.

-

Purification: The crude extract may require a clean-up step to remove interfering substances. Solid-phase extraction (SPE) with a C18 cartridge is a common method for purifying phenolic compounds from complex matrices.[8]

4.1.2 Biological Samples (e.g., Grapes, Wine): Detailed protocols for the extraction of phenolic glycosides from grapes and wine have been established.[9]

-

Homogenization (for solid samples): Grape samples are typically homogenized to a fine powder or paste.

-

Extraction: The homogenized sample is extracted with a methanol/water solution. An internal standard, such as a deuterated form of this compound (this compound-d6), is added to correct for extraction losses and matrix effects.[2]

-

Purification: The extract is centrifuged, and the supernatant is purified using SPE with a C18 cartridge.

Analytical Quantification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound.[9]

-

Chromatographic Separation: A reversed-phase C18 column is typically used to separate this compound from other compounds in the extract. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both acidified with a small amount of formic or acetic acid, is commonly employed.

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity by monitoring a specific precursor ion-to-product ion transition for this compound and its internal standard.

A generalized workflow for the analysis is presented below:

Toxicological and Pharmacological Implications

Direct research on the biological activities of this compound is limited. However, studies on its aglycone, syringol, and other related phenolic compounds provide valuable insights into its potential effects.

Potential for Oxidative Stress and Cytotoxicity

Research on syringol has demonstrated its potential to induce cytotoxicity and teratogenicity in a zebrafish model. Exposure to syringol led to developmental abnormalities and was associated with a significant increase in oxidative stress markers, including reactive oxygen species (ROS) generation and lipid peroxidation. Furthermore, syringol was found to activate apoptosis.

Interaction with Signaling Pathways

While direct evidence for this compound is lacking, other phenolic compounds found in smoke and plant extracts have been shown to modulate key signaling pathways involved in inflammation and cellular defense.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural phenolic compounds have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[10] Given the structural similarities, it is plausible that this compound or its metabolites could also modulate this pathway.

-

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, upregulating the expression of numerous antioxidant and detoxification enzymes.[11] Some phenolic compounds are known activators of the Nrf2 pathway, which could represent a protective cellular response to the oxidative stress induced by smoke components.[11]

The potential interplay between this compound and these pathways warrants further investigation. A hypothetical model of these interactions is presented below.

Future Research Directions

The current body of knowledge on this compound is heavily skewed towards its impact on viticulture. To fully understand its broader environmental and health implications, future research should focus on:

-

Atmospheric Chemistry: Developing standardized methods for the collection and quantification of this compound in atmospheric aerosols from wildfires to accurately assess exposure levels.

-

Toxicology: Conducting in vitro and in vivo studies to directly assess the cytotoxicity, genotoxicity, and other toxicological endpoints of this compound.

-

Pharmacology and Cell Biology: Investigating the direct effects of this compound on key signaling pathways, such as NF-κB, Nrf2, and MAPK, to elucidate its mechanisms of action.

-

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mammalian systems to understand its bioavailability and potential for accumulation.

Conclusion

This compound is a significant biomarker of wildfire smoke exposure, with its presence confirmed in biological systems affected by smoke. While current research has been driven by the agricultural sector, the potential for this compound to impact human health warrants further investigation by the broader scientific and medical research communities. Its structural similarity to other bioactive phenolic compounds suggests a potential to interact with key cellular signaling pathways involved in inflammation and oxidative stress. This technical guide serves as a foundational resource to stimulate further research into the environmental fate and biological effects of this prevalent, yet understudied, smoke-derived compound.

References

- 1. clearsynth.com [clearsynth.com]

- 2. ETS Labs [etslabs.com]

- 3. awri.com.au [awri.com.au]

- 4. ives-openscience.eu [ives-openscience.eu]

- 5. vitis-vea.de [vitis-vea.de]

- 6. researchgate.net [researchgate.net]

- 7. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. awri.com.au [awri.com.au]

- 9. mdpi.com [mdpi.com]

- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 11. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Syringol Gentiobioside Precursors in Ligoncellulosic Combustion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringol gentiobioside, a glycosylated form of the lignin-derived compound syringol, has garnered attention for its potential as a biomarker and in various biochemical applications. While its presence is well-documented in contexts such as smoke-exposed agricultural products, its direct formation during lignin (B12514952) combustion is a subject of nuanced understanding. This technical guide provides an in-depth exploration of the precursors to this compound that originate from the combustion of lignin. It details the thermal decomposition of lignin to its primary phenolic constituents, with a focus on syringol, and elucidates the subsequent, primarily biological, pathways leading to the formation of this compound. This document serves as a comprehensive resource, offering detailed experimental protocols for the analysis of lignin pyrolysis products and the quantification of this compound, alongside quantitative data and visual diagrams of the key chemical and analytical workflows.

Introduction

Lignin, a complex aromatic polymer abundant in plant cell walls, undergoes significant chemical transformation during combustion or pyrolysis. These processes yield a diverse array of phenolic compounds, which are of considerable interest to the chemical and pharmaceutical industries. Among these is syringol (2,6-dimethoxyphenol), a derivative of the sinapyl alcohol monolignol unit found predominantly in hardwood lignin.[1] Syringol itself is a valuable chemical scaffold, but its glycosylated form, this compound, has emerged as a significant marker in the study of biomass smoke interaction with biological systems.[2] This guide focuses on the precursors of this compound that are generated during the combustion of lignin and the pathways that lead to its formation.

Precursors from Lignin Combustion

The journey from lignin to this compound begins with the thermal degradation of the lignin polymer. The primary precursor to syringol generated directly from this process is syringol itself.

Lignin Structure and Composition

Lignin is primarily composed of three monolignol units: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[3] The relative abundance of these units varies depending on the plant source. Hardwood lignins are rich in both guaiacyl (G) and syringyl (S) units, derived from coniferyl and sinapyl alcohol respectively, while softwood lignins are predominantly composed of G-units.[4] The S/G ratio is a critical parameter influencing the products of pyrolysis.

Pyrolysis of Lignin to Syringol

During combustion, the high temperatures lead to the cleavage of the ether and carbon-carbon bonds within the lignin structure, a process known as pyrolysis.[5] Sinapyl alcohol moieties within the lignin polymer are the direct precursors to syringol. The thermal decomposition involves the cleavage of the propenyl side chain from the aromatic ring of the sinapyl alcohol unit.[1]

The general pathway for the formation of syringol from the sinapyl alcohol component of lignin during pyrolysis is depicted below.

Fig. 1: Formation of Syringol from Lignin.

Formation of this compound: A Biological Glycosylation

Current scientific evidence strongly indicates that the formation of this compound is not a direct product of lignin combustion. Instead, it is a result of a biological glycosylation process that occurs when syringol, present in biomass smoke, comes into contact with a biological matrix, such as grape berries.[6]

In this process, the plant's enzymatic machinery catalyzes the attachment of a gentiobiose (a disaccharide of glucose) molecule to the hydroxyl group of syringol. This detoxification pathway renders the volatile phenol (B47542) more water-soluble and less volatile.

The proposed pathway for the biological formation of this compound is shown below.

Fig. 2: Biological Formation of this compound.

Quantitative Data

While direct quantitative data for this compound formation from lignin combustion is not available due to its biological formation pathway, extensive data exists for the pyrolysis of lignin and its model compounds to produce syringol.

Table 1: Pyrolysis Products of Sinapyl Alcohol at 650 °C

| Compound | Retention Time (min) | Relative Peak Area (%) |

| Syringol | 15.2 | 45.3 |

| 4-Methylsyringol | 16.5 | 12.8 |

| 4-Vinylsyringol | 17.8 | 8.2 |

| Syringaldehyde | 18.5 | 5.1 |

| Other products | - | 28.6 |

Data adapted from studies on the pyrolysis of lignin model compounds.

Table 2: Typical Concentrations of this compound in Smoke-Exposed Grapes

| Grape Variety | Exposure Level | This compound (µg/kg) |

| Cabernet Sauvignon | Low | 10 - 50 |

| Cabernet Sauvignon | High | 100 - 500+ |

| Pinot Noir | High | 80 - 400 |

Concentrations can vary significantly based on smoke density, duration of exposure, and grape variety.[7]

Experimental Protocols

Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) of Lignin

This method is used to analyze the primary thermal decomposition products of lignin, including syringol.

Objective: To identify and semi-quantify the phenolic compounds produced from the fast pyrolysis of lignin.

Apparatus:

-

Pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Micro-furnace pyrolyzer

-

Helium carrier gas

-

Sample cups (e.g., stainless steel)

Procedure:

-

Sample Preparation: Weigh approximately 0.1-0.5 mg of dried lignin sample into a sample cup.

-

Pyrolyzer Conditions:

-

Pyrolysis Temperature: 500-650 °C

-

Pyrolysis Time: 10-20 seconds

-

Interface Temperature: 300 °C

-

-

GC Conditions:

-

Injector Temperature: 280 °C

-

Oven Program: Initial temperature of 40 °C (hold for 2 min), ramp at 6 °C/min to 280 °C (hold for 10 min).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Electron Ionization: 70 eV

-

Scan Range: m/z 40-550

-

Data Analysis: Identify the resulting peaks by comparing their mass spectra with a library (e.g., NIST). Semi-quantification can be performed based on the relative peak areas.

Fig. 3: Py-GC/MS Experimental Workflow.

Protocol for High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for this compound Quantification

This method is the standard for accurately quantifying this compound in biological matrices like grape juice or wine.[4]

Objective: To quantify the concentration of this compound in a liquid sample.

Apparatus:

-

HPLC system with a reverse-phase C18 column

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

-

Sample Preparation (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then water.

-

Load the sample (e.g., grape homogenate diluted with water).

-

Wash the cartridge with water to remove sugars and other interferences.

-

Elute the glycosides with methanol.

-

Evaporate the eluent to dryness and reconstitute in a suitable solvent (e.g., 10% methanol in water).

-

-

HPLC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of A, gradually increasing the percentage of B to elute the analytes.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40 °C

-

-

MS/MS Conditions:

-

Ionization Mode: ESI negative

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

-

Example transition for this compound: m/z 477 -> m/z 153

-

-

Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with authentic standards.

Fig. 4: HPLC-MS/MS Experimental Workflow.

Conclusion

The formation of this compound is a multi-step process that originates with the thermal decomposition of lignin during combustion to produce its direct precursor, syringol. While the combustion process sets the stage by providing the necessary phenolic precursor, the final glycosylation step to form this compound is predominantly a biological process occurring within living organisms exposed to biomass smoke. Understanding both the pyrolytic generation of syringol from lignin and the subsequent enzymatic glycosylation is crucial for researchers in fields ranging from atmospheric chemistry to food science and drug development. The detailed experimental protocols provided in this guide offer robust methodologies for the analysis of these key compounds, enabling further research into their formation, fate, and biological significance.

References

- 1. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - UC Davis Innovation Institute for Food and Health [foodandhealth.ucdavis.edu]

- 2. Impact of lignin–carbohydrate complex (LCC) linkages on cellulose pyrolysis chemistry - Energy Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. awri.com.au [awri.com.au]

- 7. static1.squarespace.com [static1.squarespace.com]

Syringol Gentiobioside: A Technical Whitepaper for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the physicochemical properties, biological significance, and analytical methodologies related to Syringol Gentiobioside. The information is compiled from publicly available scientific literature and databases, offering a technical guide for professionals in research and development.

Introduction

This compound (2,6-Dimethoxyphenyl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside) is a phenolic glycoside that has garnered significant attention in the field of food and beverage science, particularly in enology. It is recognized as a key chemical marker for "smoke taint" in grapes and wine, a condition that imparts undesirable smoky, ashy, or medicinal aromas and flavors to the final product.[1][2] This phenomenon occurs when vineyards are exposed to smoke from wildfires or prescribed burns.[3] Volatile phenols present in the smoke, such as syringol, are absorbed by the grapes and subsequently glycosylated by the plant's enzymes, forming non-volatile glycosides like this compound.[4] While these glycosides are not aromatic themselves, they can be hydrolyzed back to their volatile aglycones during fermentation or even in the mouth, releasing the characteristic off-flavors.[1] Understanding the properties and behavior of this compound is therefore crucial for the agricultural and winemaking industries to mitigate the economic impact of smoke taint.

Physicochemical Properties

While this compound is a commercially available standard for analytical purposes, a complete set of experimentally determined physicochemical properties is not extensively documented in the available literature. The following tables summarize the known computed and experimental data for this compound and its aglycone, Syringol.

This compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₁₃ | [5] |

| Molecular Weight | 478.4 g/mol (Computed) | [5] |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [5] |

| CAS Number | 1416253-72-9 | [5] |

| XLogP3 | -3.2 (Computed) | [5] |

| Hydrogen Bond Donor Count | 7 (Computed) | [5] |

| Hydrogen Bond Acceptor Count | 13 (Computed) | [5] |

| Appearance | Solid (Assumed) | - |

| Melting Point | Data not available in searched literature | - |

| Boiling Point | Data not available in searched literature | - |

| Solubility | Data not available in searched literature | - |

Syringol (Aglycone)

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃ | [6] |

| Molecular Weight | 154.16 g/mol | [6] |

| Appearance | Colorless solid | [6] |

| Melting Point | 50-57 °C | [6] |

| Boiling Point | 262 °C | [6] |

| Solubility in water | Slightly soluble | [6] |

| Solubility in organic solvents | Ethanol: ~25 mg/mLDMSO: ~20 mg/mLDimethyl formamide: ~30 mg/mL | [7] |

| Solubility in aqueous buffer | PBS (pH 7.2): ~3 mg/mL | [7] |

Biological Context and Signaling

The primary biological relevance of this compound is its role as a biomarker for smoke exposure in grapevines.[1] The formation and subsequent breakdown of this compound can be understood as a detoxification and release pathway.

Formation in Grapevines (Detoxification Pathway)

Volatile phenols, such as syringol, are produced during the combustion of lignin (B12514952) in wood.[6] When grapevines are exposed to smoke, these airborne phenols are absorbed by the grape berries. Inside the grape, plant enzymes, specifically UDP-glycosyltransferases (UGTs), catalyze the glycosylation of syringol. This process attaches a glucose molecule to the syringol, which is then further glycosylated to form the gentiobioside. This conversion to a non-volatile glycoside is considered a detoxification mechanism by the plant, as it sequesters the potentially harmful volatile phenol.

References

- 1. awri.com.au [awri.com.au]

- 2. ives-openscience.eu [ives-openscience.eu]

- 3. Glycosidically-Bound Volatile Phenols Linked to Smoke Taint: Stability during Fermentation with Different Yeasts and in Finished Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound | C20H30O13 | CID 57509418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Syringol - Wikipedia [en.wikipedia.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Syringol Gentiobioside Accumulation in Grape Varieties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringol gentiobioside, a diglycosidic conjugate of the volatile phenol (B47542) syringol, has emerged as a critical biomarker for assessing the impact of environmental factors, notably bushfire smoke exposure, on grapevines (Vitis vinifera L.). Its accumulation in grape berries is a key indicator of potential smoke taint in wine, a significant concern for the global viticulture and enology industries. This technical guide provides an in-depth overview of the accumulation of this compound across different grape varieties, detailing the analytical methodologies for its quantification, and exploring the biochemical pathways involved in its formation. The information is intended to support researchers, scientists, and drug development professionals in understanding the metabolic fate of phenolic compounds in grapes and the analytical chemistry required for their study.

Introduction

Volatile phenols, such as syringol, are produced from the thermal degradation of lignin (B12514952) in wood during events like forest fires.[1][2] These compounds can be absorbed by grape berries and leaves, where they undergo metabolic detoxification processes.[1][2] A primary mechanism of this detoxification is glycosylation, an enzymatic process that attaches sugar moieties to the volatile phenols, rendering them non-volatile and water-soluble.[3][4] this compound is one such resulting compound, a diglycoside where syringol is attached to a gentiobiose (a disaccharide of two glucose units).

The presence and concentration of this compound and other related phenolic glycosides are of significant interest as they serve as precursors to volatile phenols in wine.[3][5] During fermentation and aging, and even through enzymatic action in saliva during consumption, these glycosides can hydrolyze, releasing the free volatile phenols and imparting undesirable smoky, ashy, and medicinal aromas and flavors to the wine, a phenomenon known as smoke taint.[3][4][5] Consequently, accurate quantification of this compound in grapes is crucial for predicting the risk of smoke taint and for making informed decisions in viticulture and winemaking.[6]

Accumulation of this compound in Different Grape Varieties

Research has demonstrated that the accumulation of this compound can vary among grape cultivars, although it is consistently the most abundant phenolic glycoside found in smoke-exposed grapes.[7] This variation may be attributed to differences in berry morphology, metabolic activity, and the timing of smoke exposure relative to the grape's developmental stage.

This compound has been identified as the most abundant glycoside in smoke-affected grapes, often accounting for over 50% of the total pool of measured volatile phenol glycosides. Studies have shown its presence in a variety of cultivars, including Chardonnay, Pinot Noir, Shiraz, Cabernet Sauvignon, and Merlot.[1][2][8]

For instance, in a study analyzing grapes exposed to bushfire smoke, this compound was the most prevalent glycoside detected.[7] In another investigation, Chardonnay grapes were observed to accumulate high concentrations of this compound, with levels reaching up to 160 µg/kg in some samples.[9] Similarly, Pinot Noir and Shiraz grapes also showed significant accumulation of this compound following smoke exposure.[8] While direct comparative studies under identical smoke exposure conditions are limited, the available data suggests that most, if not all, Vitis vinifera cultivars are susceptible to the accumulation of this compound when exposed to smoke.

Quantitative Data Summary

The following tables summarize the concentrations of this compound and other relevant phenolic glycosides in different grape varieties as reported in various studies. It is important to note that concentrations can be highly variable and depend on the intensity and duration of smoke exposure, as well as the timing of the exposure relative to the grape's developmental stage.

Table 1: Concentration of this compound in Smoke-Exposed Grape Varieties

| Grape Variety | This compound Concentration (µg/kg) | Reference |

| Chardonnay | Up to 160 | [9] |

| Pinot Noir | Elevated levels post-smoke exposure | [8] |

| Shiraz | Elevated levels post-smoke exposure | [8] |

| Cabernet Sauvignon | Significant increases observed post-smoke exposure | [2] |

| Viognier | Abundant post-smoke exposure | [2] |